molecular formula C18H23F2NO B2373445 (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2190365-46-7

(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No.: B2373445
CAS No.: 2190365-46-7
M. Wt: 307.385
InChI Key: UXPFOMKZYMZLIC-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone: is a complex organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the difluoro group: This step often involves the use of fluorinating agents under controlled conditions.

    Attachment of the tert-butyl group: This is usually done via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen.

    Reduction: Reduction reactions can be performed on the carbonyl group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its spirocyclic structure and fluorine atoms may contribute to enhanced biological activity and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone involves its interaction with specific molecular targets. The presence of the difluoro group and the spirocyclic structure allows it to bind to enzymes or receptors with high affinity, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Properties

IUPAC Name

(4-tert-butylphenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO/c1-16(2,3)14-6-4-13(5-7-14)15(22)21-10-8-17(9-11-21)12-18(17,19)20/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPFOMKZYMZLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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